molecular formula C10H22Cl2N2O2 B2726707 3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride CAS No. 609805-62-1

3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride

Cat. No.: B2726707
CAS No.: 609805-62-1
M. Wt: 273.2
InChI Key: RSLXMBZAICPMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 609805-62-1 . Its IUPAC name is 3-(4-isopropylpiperazin-1-yl)propanoic acid dihydrochloride . The compound is stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H20N2O2.2ClH/c1-9(2)12-7-5-11(6-8-12)4-3-10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 273.2 . It is a powder at room temperature .

Scientific Research Applications

Molecular Structure and Crystallography

  • The compound exhibits interesting molecular structure characteristics, particularly in its crystalline form. Studies have detailed the protonation of nitrogen atoms in similar piperazine derivatives and the formation of three-dimensional networks in crystals, contributing to our understanding of molecular interactions in crystalline substances (Betz et al., 2011).

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of new compounds related to this chemical, highlighting its potential as a scaffold for developing dual antihypertensive agents. The synthesis process often involves transforming free bases into hydrochloride salts, with studies detailing the protonation positions on nitrogen atoms in the piperazine ring (Marvanová et al., 2016).

Pharmacological Research

  • The compound has been utilized in pharmacological research, particularly in the synthesis of antimalarial agents. This includes the synthesis of active metabolites like piperaquine, demonstrating its importance in the development of novel antimalarial drugs (Mi Sui-qing, 2010).

Polyamide Synthesis

  • It has applications in the synthesis of polyamides, where it's used as a component in the development of new polymers. These polymers have potential uses in various industrial applications due to their unique properties, such as solubility in certain solvents and specific molecular weights (Hattori & Kinoshita, 1979).

Antidepressant and Anxiolytic Activities

  • Some derivatives of the compound have been synthesized and tested for their antidepressant and anxiolytic activities. These studies contribute to the understanding of its potential therapeutic uses in mental health treatments (Kumar et al., 2017).

Ligand Exchange and Crystal Growth

  • The compound plays a role in the study of ligand exchange and crystal growth processes. Such research is crucial for the development of new inorganic-organic hybrid materials with potential applications in various fields (Bujak, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Various precautionary measures are suggested, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-(4-propan-2-ylpiperazin-1-yl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-9(2)12-7-5-11(6-8-12)4-3-10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLXMBZAICPMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.